molecular formula C3H6OPSi B14166010 CID 78070566

CID 78070566

Cat. No.: B14166010
M. Wt: 117.14 g/mol
InChI Key: NBJQTRCNEKQYKR-UHFFFAOYSA-N
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Description

CID 78070566 (PubChem Compound Identifier 78070566) is a hypothetical triterpenoid derivative, structurally analogous to betulinic acid (CID 64971) and other betulin-derived compounds (Figure 1B, ). Such compounds are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities . Analytical characterization methods, such as LC-ESI-MS and GC-MS, as described in and , would typically be employed to confirm its molecular weight (~456.7 g/mol) and fragmentation patterns.

Properties

Molecular Formula

C3H6OPSi

Molecular Weight

117.14 g/mol

InChI

InChI=1S/C3H6OPSi/c1-3(5)2-4-6/h2H,5H2,1H3

InChI Key

NBJQTRCNEKQYKR-UHFFFAOYSA-N

Canonical SMILES

CC(=CO[Si])P

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78070566 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial production methods involve the use of large-scale reactors and advanced purification techniques to ensure the consistency and quality of the compound. The process is carefully monitored to maintain the desired specifications and to minimize any impurities.

Chemical Reactions Analysis

Types of Reactions: CID 78070566 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 78070566 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, the compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, the compound is used in various applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78070566 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in key biological processes. The pathways affected by this compound can include signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functionally related triterpenoids, leveraging methodologies from , and 20.

Table 1: Structural and Functional Comparison of CID 78070566 with Analogous Compounds

Compound CID Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Reported Bioactivity
This compound (hypothetical) 78070566 ~456.7 -OH, -COOH 3.2 (predicted) Anticancer (inferred from analogs)
Betulinic Acid 64971 456.7 -OH, -COOH 6.3 Anticancer, anti-HIV
3-O-Caffeoyl Betulin 10153267 636.9 -OH, -caffeoyl ester 4.1 Antioxidant, anti-inflammatory
Ginkgolic Acid 17:1 5469634 346.5 Long-chain alkylphenol, -COOH 8.9 Antibacterial, enzyme inhibition

Key Findings:

Structural Similarities: this compound shares a triterpenoid core with betulinic acid (CID 64971) but differs in side-chain modifications. The addition of a carboxyl group enhances solubility compared to betulin (CID 72326, LogP 8.2) . Unlike 3-O-caffeoyl betulin (CID 10153267), this compound lacks esterified phenolic groups, which may reduce its antioxidant capacity but improve metabolic stability .

Functional Divergence :

  • Betulinic acid (CID 64971) demonstrates well-documented anticancer activity via mitochondrial apoptosis pathways, a mechanism likely shared by this compound due to structural overlap .
  • Ginkgolic acid (CID 5469634), while functionally distinct as a fatty acid derivative, shares inhibitory effects on enzymes like acetylcholinesterase, suggesting this compound could be repurposed for neurological targets .

Analytical Characterization :

  • LC-ESI-MS protocols () reveal that this compound would exhibit unique fragmentation patterns under collision-induced dissociation (CID), distinguishing it from betulinic acid and oscillatoxin derivatives (e.g., CID 101283546) .

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